molecular formula C17H15N5O2 B14939222 N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14939222
M. Wt: 321.33 g/mol
InChI Key: MMMGUVYMTXDZSG-UHFFFAOYSA-N
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Description

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of benzimidazole, furan, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzimidazole moiety, followed by the introduction of the furan and pyrazole groups through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole, furan, or pyrazole derivatives.

Scientific Research Applications

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity or modulating their function. The furan and pyrazole groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

  • N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]FURAN-2-CARBOXAMIDE
  • 2-(1H-BENZIMIDAZOL-2-YL)ETHYL-2-FURAMIDE

Uniqueness

N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-3-(FURAN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of benzimidazole, furan, and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N5O2

Molecular Weight

321.33 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H15N5O2/c23-17(14-10-13(21-22-14)15-6-3-9-24-15)18-8-7-16-19-11-4-1-2-5-12(11)20-16/h1-6,9-10H,7-8H2,(H,18,23)(H,19,20)(H,21,22)

InChI Key

MMMGUVYMTXDZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

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